(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal

Vue d'ensemble

Description

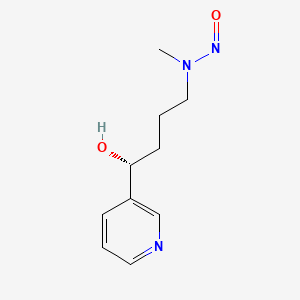

“(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal” is a nona-2,4,6-trienal in which all three double bonds adopt trans-configurations . It has a role as a flavouring agent, an animal metabolite, and a pheromone . It is also found in licorice root .

Molecular Structure Analysis

The molecular formula of “(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal” is CHO . It has an average mass of 136.191 Da and a monoisotopic mass of 136.088821 Da .Applications De Recherche Scientifique

Photoisomerization Studies

A study by Englert, Weber, and Klaus (1978) explored the photoisomerization of an aromatic analogue of retinoic acid, which includes the chemical structure similar to “(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal.” This research identified various isomers through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, contributing to a deeper understanding of molecular transformations under light exposure (Englert, Weber, & Klaus, 1978).

Stereospecific Reactions in Metal Carbonyl Compounds

Darensbourg and Salzer (1976) investigated the reaction of a triene complex with 13 CO, resulting in the formation of a stereospecifically labeled derivative. This study demonstrates the utility of triene structures, like “(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal,” in understanding the chemistry of metal carbonyl complexes (Darensbourg & Salzer, 1976).

Asymmetric Diels–Alder Reactions

Research by Zhou et al. (2014) showcased the asymmetric Diels–Alder reactions using 2,4,6-trienal substrates, leading to the production of highly functionalized spirocyclic compounds. This study indicates the significance of trienal compounds in synthesizing complex molecular structures with high stereoselectivity (Zhou et al., 2014).

Identification of Compounds in Animal Kingdom

Hiraoka et al. (2001) identified (4E)-dehydrocitrals, compounds structurally related to “(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal,” in the opisthonotal gland secretion of Histiogaster sp. A096. This research contributes to the understanding of chemical compounds in the animal kingdom and their potential applications (Hiraoka et al., 2001).

Orientations Futures

The future directions of research on “(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal” could involve exploring its potential uses as a flavouring agent, studying its role as an animal metabolite, and investigating its function as a pheromone . Further studies could also focus on its synthesis and chemical reactions.

Propriétés

IUPAC Name |

(2E,4E,6E)-(1,2-13C2)nona-2,4,6-trienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3+,6-5+,8-7+/i8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDSWFFUGPJMMN-YEFBJGOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=[13CH]/[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)

![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)

![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)